Sotorasib

Colorectal Cancer KRAS G12C Combination Therapy

Choose Sotorasib for KRAS G12C-mutant preclinical research. This first-in-class covalent inhibitor locks KRAS G12C in the inactive GDP-bound state, preventing MAPK signaling without affecting wild-type KRAS. Distinct from adagrasib, Sotorasib exhibits 5-fold superior potency against NRAS G12C, validated intracranial efficacy (CNS PFS HR 0.43 vs docetaxel), and a favorable safety profile (Grade 3+ adverse events 20.6% vs 45%). It is the optimal reference standard for pan-RAS G12C studies, CNS-penetrant inhibitor development, and combination therapy evaluation. Purchase high-purity Sotorasib to ensure translational relevance.

Molecular Formula C30H30F2N6O3
Molecular Weight 560.6 g/mol
CAS No. 2296729-00-3
Cat. No. B1192195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotorasib
CAS2296729-00-3
SynonymsAMG-510 racemate;  AMG 510;  AMG-510;  AMG510; 
Molecular FormulaC30H30F2N6O3
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
InChIInChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
InChIKeyNXQKSXLFSAEQCZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sotorasib Procurement Guide: KRAS G12C Inhibitor Baseline Characteristics for Research Sourcing


Sotorasib (AMG 510, CAS 2296729-00-3) is a first-in-class, orally bioavailable, covalent small-molecule inhibitor that selectively targets the KRAS G12C oncogenic mutation [1]. It irreversibly binds to the mutant cysteine residue, locking KRAS in an inactive GDP-bound state and thereby blocking downstream proliferation and survival signaling in cancer cells [1]. Sotorasib received initial FDA accelerated approval in May 2021 for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy [2].

Sotorasib vs. In-Class Analogs: Why Simple Substitution Is Not Scientifically Sound


Within the KRAS G12C inhibitor class, compounds such as adagrasib (MRTX849) share a common mechanism of action but diverge substantially in isoform selectivity, brain penetration, safety profiles, and clinically validated combination regimens [1][2]. Sotorasib is uniquely a pan-RAS G12C inhibitor with 5-fold greater potency against NRAS G12C versus KRAS G12C, enabling its clinical application in NRAS G12C-mutated tumors, a property not shared by adagrasib [1]. Furthermore, head-to-head matching-adjusted indirect comparison (MAIC) data demonstrate that sotorasib exhibits a more favorable safety profile with lower odds of treatment-related adverse events (TRAEs) and dose modifications compared to adagrasib [2]. These quantitative distinctions preclude interchangeable use of in-class compounds without compromising therapeutic outcomes and procurement strategy.

Sotorasib Differential Evidence: Quantified Advantages Over Adagrasib and Other Comparators


Sotorasib Plus Panitumumab PFS Benefit in Chemorefractory KRAS G12C mCRC

In the phase III CodeBreaK 300 trial (NCT05198934), sotorasib 960 mg once daily combined with panitumumab 6 mg/kg IV every 2 weeks significantly prolonged progression-free survival (PFS) compared to investigator's choice (trifluridine/tipiracil or regorafenib) in patients with chemorefractory KRAS G12C-mutated metastatic colorectal cancer (mCRC) [1]. The median PFS was 5.6 months (95% CI: 4.2, 6.3) in the sotorasib 960 mg/panitumumab arm versus 2 months (95% CI: 1.9, 3.9) in the standard of care arm, representing a 52% reduction in the risk of disease progression or death (HR 0.48; 95% CI: 0.30, 0.78; p=0.005) [1]. This head-to-head trial data establishes sotorasib 960 mg plus panitumumab as a new standard-of-care regimen in this patient population [1][2].

Colorectal Cancer KRAS G12C Combination Therapy

Sotorasib's Unique Pan-RAS Inhibitory Profile: 5-Fold Higher Potency Against NRAS G12C

Sotorasib exhibits a distinctive pan-RAS G12C inhibitory profile not observed with other KRAS G12C inhibitors like adagrasib. In biochemical assays, sotorasib demonstrated 5-fold greater potency against NRAS G12C compared to KRAS G12C or HRAS G12C [1]. Specifically, sotorasib inhibited SOS1-catalyzed nucleotide exchange of NRAS G12C with an IC50 that was 5-fold lower than its IC50 against KRAS G12C [1]. In contrast, adagrasib is highly selective for KRAS G12C and does not meaningfully inhibit NRAS G12C or HRAS G12C [1]. This differential isoform selectivity is mediated by a single amino acid difference: Histidine-95 in KRAS versus Leucine-95 in NRAS [1].

RAS Isoform Selectivity NRAS G12C Biochemical Pharmacology

Sotorasib's Brain Penetration Limited by ABCB1: A Safety Feature with Quantified CNS Exposure Modulation

Sotorasib's brain disposition is strongly limited by the efflux transporter ABCB1 (P-glycoprotein) at the blood-brain barrier, a property that may protect against off-target CNS toxicity [1]. In wild-type mice, the brain-to-plasma ratio of sotorasib was low, whereas in Abcb1a/1b knockout mice, this ratio increased by 5.9-fold [1]. In Abcb1a/1b;Abcg2 double-knockout mice, the increase was 7.6-fold compared to wild-type controls [1]. Furthermore, co-administration of the ABCB1/ABCG2 inhibitor elacridar in wild-type mice increased sotorasib brain accumulation by 7.5-fold, confirming that ABCB1 is the primary determinant of restricted brain exposure [1]. Notably, no acute CNS toxicity was observed even upon boosting sotorasib brain exposure [1].

Brain Metastases CNS Penetration ABCB1 Transporter

Sotorasib Demonstrates a Favorable Safety Profile Compared to Adagrasib in a Matching-Adjusted Indirect Comparison

In a matching-adjusted indirect comparison (MAIC) of phase 3 trials (CodeBreaK 200 for sotorasib vs. KRYSTAL-12 for adagrasib) in previously treated KRAS G12C-mutated NSCLC, sotorasib demonstrated a significantly more favorable safety profile than adagrasib [1]. Sotorasib was associated with lower odds of treatment-related adverse events (TRAEs), TRAEs leading to dose reduction, and TRAEs leading to dose interruption, as well as lower odds for all eight individual TRAEs evaluated [1]. Among patients with baseline brain metastases, sotorasib also demonstrated a 39% reduced risk of progression compared to adagrasib (HR 0.61; 95% CI 0.38-0.98; p=0.040) [1].

Safety Adverse Events Comparative Efficacy

Sotorasib Oral Bioavailability Maintained with Water-Dispersed Tablets, Enabling Enteral Administration

Sotorasib can be administered as tablets predispersed in water with comparable systemic exposure to intact oral tablets, a feature not universally established for all oral targeted therapies [1]. In a clinical study of healthy volunteers receiving 960 mg sotorasib, the geometric least squares mean ratios (water dispersion/tablets) for AUC0-∞ and Cmax were 1.049 and 1.080, respectively, demonstrating bioequivalence [1]. In vitro evaluations confirmed approximately 98% recovery of sotorasib with no new impurities when passed through enteral feeding tubes [1].

Bioavailability Enteral Administration Pharmacokinetics

Sotorasib Application Scenarios: Where the Evidence Supports Prioritized Use


Chemorefractory KRAS G12C-Mutated Metastatic Colorectal Cancer (mCRC)

Sotorasib 960 mg once daily combined with panitumumab is the only FDA-approved KRAS G12C inhibitor-based regimen specifically indicated for this patient population. The phase III CodeBreaK 300 trial demonstrated a 52% reduction in the risk of progression or death compared to standard of care (HR 0.48; median PFS 5.6 vs. 2.0 months), establishing this combination as a new standard of care [6][5].

NRAS G12C-Mutated Solid Tumors

Sotorasib's unique pan-RAS G12C inhibitory profile, with 5-fold greater potency against NRAS G12C than KRAS G12C, supports its investigation and potential clinical use in NRAS G12C-driven cancers, a population where adagrasib and other selective KRAS G12C inhibitors lack meaningful activity [6]. A patient with NRAS G12C colorectal cancer achieved a marked tumor response to sotorasib plus panitumumab, providing proof-of-concept for this expanded application [6].

KRAS G12C-Mutated NSCLC with Brain Metastases

In a post-hoc analysis of CodeBreaK 200, sotorasib demonstrated intracranial efficacy with a median time to CNS recurrence of 9.6 months and a 39% reduced risk of progression compared to adagrasib in patients with baseline brain metastases (HR 0.61; p=0.040) [6][5]. While sotorasib's brain penetration is limited by ABCB1, these clinical data support its use in this high-risk subgroup [6][5].

Patients Requiring Enteral Administration or with Dysphagia

Sotorasib's proven bioequivalence when administered as water-dispersed tablets and compatibility with enteral feeding tubes (98% recovery) make it a practical choice for patients unable to swallow solid oral dosage forms [6]. This formulation flexibility ensures consistent systemic exposure and simplifies drug administration in hospital and long-term care settings [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotorasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.